Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

Antimycobacterial Drug Discovery Tuberculosis

TB drug discovery often stalls when minor structural changes abolish whole-cell potency. Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate (CAS 864437-28-5) is a validated 240 nM hit against M. tuberculosis H37Rv with clean selectivity-no mtFabH inhibition-enabling pathway deconvolution and benchmark assays. • 388-fold more potent than the 5-methyl analog in whole-cell MIC assays • Balanced LogP (2.1-2.7) suitable for lead optimization • Available 95-98% purity; supplied from mg to multi-gram lots

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 864437-28-5
Cat. No. B1453187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
CAS864437-28-5
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14)
InChIKeySYBQNCMETFYWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate (CAS 864437‑28‑5): Baseline Properties and Procurement Context


Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate (CAS 864437‑28‑5; MFCD19691828) is a 2‑aminothiazole‑4‑carboxylate derivative with a benzyl substituent at the 5‑position and a methyl ester at the 4‑position [REFS‑1]. It is commercially available as a research compound with typical purity specifications of 95‑98% and is supplied in quantities ranging from 1 mg to multi‑gram lots [REFS‑2]. The compound has been identified as a synthetically accessible antibiotic template with potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv [REFS‑3]. Its molecular weight is 248.3 g/mol (C₁₂H₁₂N₂O₂S), and it exhibits a calculated LogP of approximately 2.1‑2.7, indicating moderate lipophilicity [REFS‑4].

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate: Why Simple Substitution with In‑Class Analogs Fails


Within the 2‑aminothiazole‑4‑carboxylate scaffold, even minor structural modifications profoundly alter both antimicrobial potency and enzymatic selectivity [REFS‑1]. For example, replacing the 5‑benzyl group with a 5‑methyl group yields a 388‑fold difference in whole‑cell MIC against M. tuberculosis H37Rv, while substituting the 2‑amino moiety with a 2‑(2‑bromoacetamido) group completely shifts the activity profile from whole‑cell bactericidal to isolated mtFabH enzyme inhibition [REFS‑2]. Consequently, end‑users cannot assume that a different 5‑substituent, 4‑ester, or 2‑amide will reproduce the anti‑tubercular potency or the clean selectivity profile documented for the 5‑benzyl methyl ester [REFS‑1][REFS‑2]. The quantitative evidence below substantiates why this specific CAS number must be procured when a validated 240 nM anti‑TB hit with dissociated mtFabH activity is required.

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Anti‑tubercular Whole‑Cell Potency: 5‑Benzyl vs. 5‑Methyl Substitution Drives 388‑Fold Difference in MIC

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate exhibits an MIC of 0.06 µg/mL (240 nM) against Mycobacterium tuberculosis H37Rv [REFS‑1]. In contrast, the direct 5‑methyl analog (methyl 2‑amino‑5‑methylthiazole‑4‑carboxylate) shows an MIC of 0.093 mM (93 µM) under comparable conditions [REFS‑2]. This represents a 388‑fold improvement in molar potency conferred solely by the benzyl substituent. The benzyl derivative is 388‑fold more potent on a molar basis than the 5‑methyl analog (240 nM vs. 93 µM), and the MIC value of 0.06 µg/mL is comparable to first‑line anti‑TB agents in in vitro assays [REFS‑1].

Antimycobacterial Drug Discovery Tuberculosis

Mechanistic Selectivity: Dissociated Whole‑Cell Activity vs. mtFabH Enzyme Inhibition

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate demonstrates whole‑cell anti‑TB activity (MIC 240 nM) but shows no detectable inhibition of mtFabH (β‑ketoacyl‑ACP synthase), the primary target of the natural product thiolactomycin [REFS‑1]. In a direct head‑to‑head comparison within the same study, methyl 2‑(2‑bromoacetamido)‑5‑(3‑chlorophenyl)thiazole‑4‑carboxylate potently inhibits mtFabH (IC₅₀ = 0.95 ± 0.05 µg/mL; 2.43 ± 0.13 µM) but is completely inactive against whole M. tuberculosis cells [REFS‑1]. Thus, the 5‑benzyl amino compound uniquely retains whole‑cell potency while bypassing the mtFabH target, indicating an alternative bactericidal mechanism [REFS‑1].

Target Deconvolution Antitubercular Enzymology

Physicochemical Differentiation: Lipophilicity Tuning via Ester Group Selection

The methyl ester of 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate exhibits a calculated LogP of approximately 2.1‑2.7 [REFS‑1], which places it within the optimal lipophilicity range for oral bioavailability and mycobacterial cell wall penetration. While direct comparative LogP data for the corresponding ethyl or benzyl esters in the same experimental system are not available, class‑level inference suggests that ester elongation predictably increases LogP and may alter in vitro potency. The methyl ester thus provides a balanced starting point for further medicinal chemistry optimization where increasing or decreasing lipophilicity is desired [REFS‑2].

Medicinal Chemistry ADME Lead Optimization

Methyl 2‑amino‑5‑benzyl‑1,3‑thiazole‑4‑carboxylate: Validated Research and Industrial Application Scenarios


Anti‑tubercular Lead Identification and SAR Expansion

Procure this compound as a validated 240 nM hit against M. tuberculosis H37Rv [REFS‑1]. Use it as a reference standard to benchmark newly synthesized 2‑aminothiazole‑4‑carboxylate analogs in head‑to‑head MIC assays. The 388‑fold potency advantage over the 5‑methyl derivative [REFS‑2] makes it an essential control for quantifying the contribution of the 5‑benzyl group to anti‑TB activity.

Mechanism‑of‑Action Studies in Mycobacterial Cell Wall Biosynthesis

Employ the compound to dissect non‑FabH‑dependent bactericidal pathways in M. tuberculosis. Its lack of mtFabH inhibition, contrasted with the potent mtFabH inhibition of the bromoacetamido analog [REFS‑1], allows researchers to differentiate FabH‑mediated from alternative mechanisms of cell wall disruption.

Medicinal Chemistry Scaffold Optimization for ADME Properties

Use the methyl ester as a lead‑like template with a balanced LogP (2.1‑2.7) [REFS‑3]. Synthesize and evaluate analogs with varied ester groups to probe lipophilicity‑potency relationships while maintaining the 5‑benzyl substitution that confers high whole‑cell activity.

Technical Documentation Hub

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